molecular formula C15H11NO3 B12616294 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid CAS No. 893738-37-9

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid

Cat. No.: B12616294
CAS No.: 893738-37-9
M. Wt: 253.25 g/mol
InChI Key: LCQOSKUJVKYPBB-UHFFFAOYSA-N
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Description

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is a complex organic compound characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a furan ring substituted with a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts such as palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the furan ring can participate in various biochemical reactions, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Quinolin-3-yl)furan-2-carboxylic acid
  • 5-(Quinolin-6-yl)furan-2-carboxylic acid

Uniqueness

5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is unique due to the presence of a methyl group at the 2-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

CAS No.

893738-37-9

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-(2-methylquinolin-6-yl)furan-2-carboxylic acid

InChI

InChI=1S/C15H11NO3/c1-9-2-3-10-8-11(4-5-12(10)16-9)13-6-7-14(19-13)15(17)18/h2-8H,1H3,(H,17,18)

InChI Key

LCQOSKUJVKYPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(O3)C(=O)O

Origin of Product

United States

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